2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one
Overview
Description
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one is an organic compound with a unique structure that combines a chloro group, an ethanesulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one typically involves the reaction of 2-chloroethanesulfonyl chloride with a phenyl-substituted ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenylethanones, alkenes, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Biological Studies: Explored for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one involves its interaction with nucleophiles and bases, leading to various substitution and elimination reactions. The molecular targets include nucleophilic sites on other molecules, where the chloro group can be displaced or the ethanesulfonyl group can participate in redox reactions. The pathways involved are typically those associated with nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: A precursor in the synthesis of 2-Chloro-2-(ethanesulfonyl)-1-phenylethan-1-one.
2-Bromo-2-(ethanesulfonyl)-1-phenylethan-1-one: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-2-(methylsulfonyl)-1-phenylethan-1-one: Similar structure but with a methylsulfonyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Properties
IUPAC Name |
2-chloro-2-ethylsulfonyl-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-15(13,14)10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKRDUDBZZHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C(=O)C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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